2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS 1609394-10-6 properties
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS 1609394-10-6 properties
An In-depth Technical Guide to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6)
Introduction
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, registered under CAS Number 1609394-10-6, is a highly functionalized aromatic amine of significant interest in modern medicinal chemistry. Its molecular architecture, featuring a strategically substituted aniline ring coupled with a 1-methyl-1,2,4-triazole moiety, positions it as a valuable building block in the synthesis of complex therapeutic agents.
This compound has gained prominence primarily as a key intermediate in the manufacture of Deucravacitinib, an innovative, selective tyrosine kinase 2 (TYK2) inhibitor used in the treatment of autoimmune diseases such as psoriasis.[1][2] The unique combination of a methoxy group, a reactive aniline functional group, and a biologically active triazole ring makes this molecule a versatile scaffold for drug discovery and development.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Chapter 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective use in research and development.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1609394-10-6[5] |
| IUPAC Name | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline[6] |
| Molecular Formula | C₁₀H₁₂N₄O[3][5][7] |
| Molecular Weight | 204.23 g/mol [2][6] |
| Synonyms | Benzenamine, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-; Deucravacitinib Impurity 10; BMS-986165 Related Compound 3[3][8] |
| InChI Key | FIAZRZSVFOMYSD-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
Note: Many physical properties for this compound are not widely published in peer-reviewed literature and are often based on computational predictions from chemical suppliers. Experimental verification is recommended.
| Property | Value | Source |
| Appearance | Light orange to brown solid/powder | [2][9] |
| Boiling Point (Predicted) | 437.6 ± 55.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 3.45 ± 0.10 | [2] |
| LogP (Predicted) | 0.58 | [2] |
| Solubility | Slightly soluble in DMSO | [2] |
Chapter 2: Synthesis and Mechanistic Insights
The efficient synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is critical for its application as a pharmaceutical intermediate. While various routes exist, a common and scalable method involves the catalytic hydrogenation of its corresponding nitro precursor.[7][10] The development of cost-effective and high-yield synthetic pathways remains an active area of research, underscoring the compound's industrial importance.[1]
Recommended Laboratory Synthesis Protocol: Catalytic Hydrogenation
This protocol details the reduction of a nitro-aniline precursor to the target amine using a palladium on carbon (Pd/C) catalyst. The methodology is adapted from established procedures.[7][10]
Expertise & Causality:
-
Catalyst Choice: 10% Palladium on carbon is a standard, highly efficient, and robust catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity under moderate conditions, minimizing side reactions.
-
Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the catalytic hydrogenation process.
-
Hydrogen Pressure: A pressure of 41-46 psi is sufficient to drive the reaction to completion efficiently without requiring specialized high-pressure equipment.
-
Temperature Control: The initial aging at 20°C followed by heating to 45°C allows for controlled initiation of the exothermic reaction, ensuring safety and preventing byproduct formation.
-
Workup & Purification: The brine wash is a critical step. It enhances the precipitation of the organic product by increasing the polarity of the aqueous phase (salting out effect) and helps remove residual water-soluble impurities.
Step-by-Step Protocol:
-
Reactor Preparation: Charge a high-pressure reactor with the nitro precursor (e.g., 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, referred to as "Compound 6" in the source) (1.0 kg) and methanol (8.0 L).
-
Inerting: Flush the reactor thoroughly with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add sodium bicarbonate (0.6 kg) followed by 10% Pd/C (50% wet, 0.02 kg).
-
Hydrogenation: Pressurize the reactor with hydrogen to 41-46 psi.
-
Reaction Execution: Age the reaction mixture at 20°C for 6 hours, then heat to 45°C and maintain until reaction completion is confirmed (e.g., by HPLC or TLC analysis).
-
Catalyst Removal: Depressurize the reactor and flush with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with additional methanol (5.0 L) to ensure complete recovery of the product.
-
Solvent Exchange & Precipitation: Combine the filtrates and distill under vacuum to a total volume of approximately 2.5 L. Add water (10.0 L) and continue distillation until the volume is again ~2.5 L.
-
Crystallization: Heat the crude mixture to 70°C. Add a 25 wt% brine solution (9.0 kg) and agitate the resulting slurry at 70°C for 6 hours.
-
Isolation: Cool the mixture to 0°C and age for an additional 6 hours to maximize crystallization. Isolate the product by filtration.
-
Washing and Drying: Wash the filter cake with pre-cooled (0°C) 25 wt% brine (2.0 kg). Dry the product under vacuum at 45°C to yield 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
Chapter 3: Applications in Drug Development
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Deucravacitinib.[2][11] Its structure is incorporated into the core of the final drug molecule. Additionally, its structural motifs are relevant to other areas of medicinal chemistry.
-
Deucravacitinib Synthesis: It serves as the aniline-bearing fragment that is coupled with other heterocyclic components to construct the final, complex structure of the TYK2 inhibitor.
-
Cytokine Modulators: The compound is used in the preparation of pyridazine derivatives, which have been investigated as modulators of heterodimeric cytokines, indicating its utility in developing treatments for inflammatory and autoimmune diseases.[10][12]
-
Scaffold for Medicinal Chemistry: The combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting methoxy group, and a metabolically stable, polar triazole ring makes it an attractive scaffold for generating libraries of new chemical entities for drug discovery.[3]
Chapter 4: Safety, Handling, and Storage
Proper handling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is essential to ensure laboratory safety. The information is derived from aggregated Safety Data Sheet (SDS) sources.[5][13]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |
Safe Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area with appropriate exhaust ventilation. Ensure safety showers and eyewash stations are accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields.[13]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[13]
-
Skin and Body Protection: Wear impervious clothing.[13]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a suitable respirator.[13]
-
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[13]
Storage Recommendations:
-
Conditions: Keep the container tightly sealed in a dry, dark place.
-
Temperature: Store at 2-8°C for long-term stability.[2]
Conclusion
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is more than a mere chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its well-defined synthesis, coupled with its strategic importance in the construction of drugs like Deucravacitinib, solidifies its value to the pharmaceutical and medicinal chemistry communities. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is paramount for any researcher or scientist intending to utilize this versatile molecule.
References
-
Pharmaffiliates. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
CymitQuimica. CAS 1609394-10-6: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Kemomed. MSDS - Deucravacitinib Impurity 10.
-
Leyan. Safety Data Sheet - 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6.
-
ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
-
Google Patents. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
Haihang Industry. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS 1609394-10-6.
-
PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Sigma-Aldrich. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Novasol Chemicals. China CAS 1609394-10-6 Manufacturers, Suppliers.
-
Apicule. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6) API Intermediate Manufacturers.
-
Chemsrc. CAS#:1609394-10-6 | 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Autech Industry Co.,Limited. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Sichuan Taienkang Pharmaceutical Co., Ltd. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Clearsynth. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Huateng Pharma. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Echemi. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
PMC - PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.
Sources
- 1. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
- 2. Novasol - China CAS 1609394-10-6 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]
- 3. CAS 1609394-10-6: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3… [cymitquimica.com]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apicule.com [apicule.com]
- 7. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. kmpharma.in [kmpharma.in]
- 9. haihangchem.com [haihangchem.com]
- 10. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6 [chemicalbook.com]
- 11. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline-Sichuan Taienkang Pharmaceutical Co., Ltd. [en.taienkangpharma.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. file.leyan.com [file.leyan.com]
